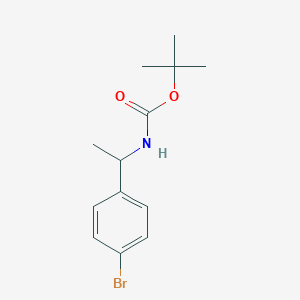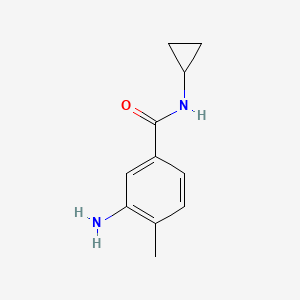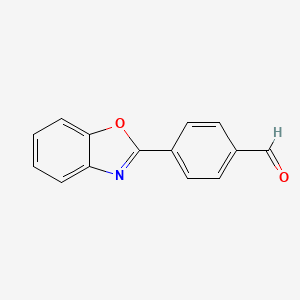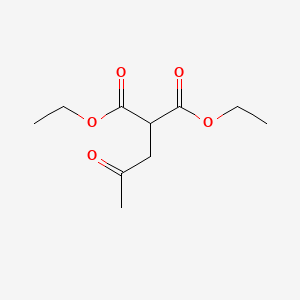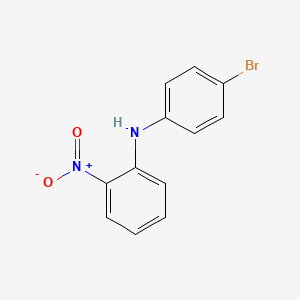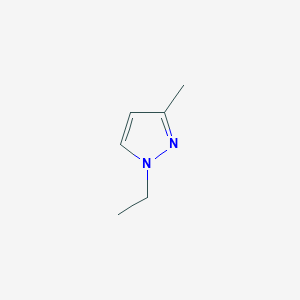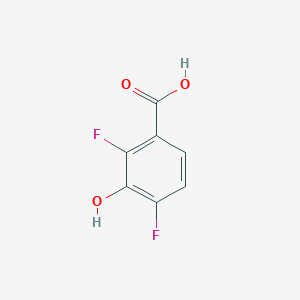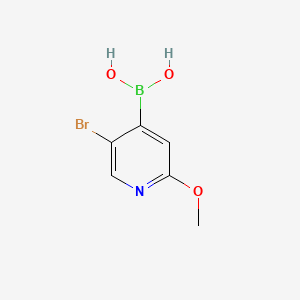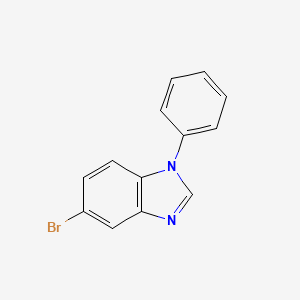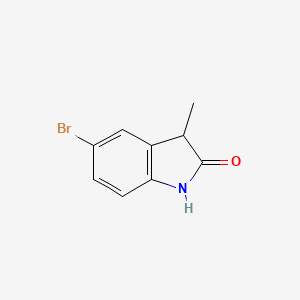
5-Bromo-3-methylindolin-2-one
Vue d'ensemble
Description
5-Bromo-3-methylindolin-2-one is a chemical compound with the CAS Number: 90725-49-8 . It has a molecular weight of 226.07 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 5-Bromo-3-methylindolin-2-one involves the use of N-Bromosuccinimide in acetonitrile at -15℃ for 1 hour . The reaction is then diluted with water and extracted with EtOAc for three times . The combined organic phase is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give a residue which is purified by silica gel column chromatography to afford the compound .Physical And Chemical Properties Analysis
5-Bromo-3-methylindolin-2-one is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 226.07 and its linear formula is C9H8BrNO .Applications De Recherche Scientifique
Medicinal Chemistry Research
- Field : Medicinal Chemistry
- Application : Indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized and evaluated for their bioactivity .
- Methods : The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD) .
- Results : Two compounds 4g and 3a were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100 μM . Additional cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds, including 3c, 3e, 5c, 5e, and 5g, exhibited strong cytotoxicity (IC 50 values in the range of 0.65–7.17 µM) .
Synthetic Utility
- Field : Organic Chemistry
- Application : Indol-2-one intermediates have been used in the total syntheses of (±)-Flutramine A and (±)-Flustramine C .
- Methods : The synthesis involved the reaction of 3-Bromo-3-methylindolin-2-one with various reagents such as allyltributyltin, tributyl(3-methyl-2-butenyl)tin, and methallyltrimethylsilane .
- Results : The reactions yielded the corresponding indolin-2-ones in good yields (75-81%) .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-3-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFFHLFYJVUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477291 | |
| Record name | 5-Bromo-3-methylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylindolin-2-one | |
CAS RN |
90725-49-8 | |
| Record name | 5-Bromo-3-methylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

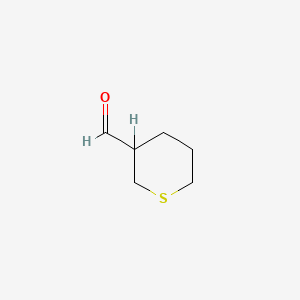
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)
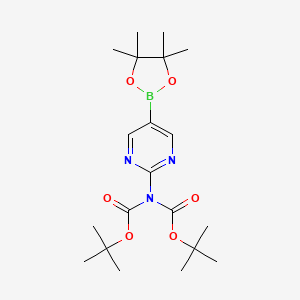
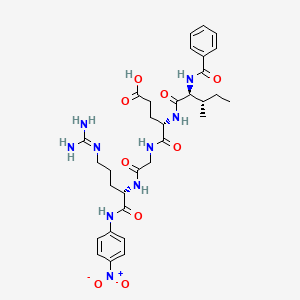
![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
